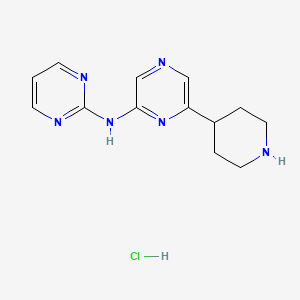

(6-Piperidin-4-yl-pyrazin-2-yl)-pyrimidin-2-yl-amine hydrochloride

Beschreibung

(6-Piperidin-4-yl-pyrazin-2-yl)-pyrimidin-2-yl-amine hydrochloride (CAS: 1537184-72-7) is a heterocyclic compound featuring a pyrazine core substituted with a piperidin-4-yl group at position 6 and a pyrimidin-2-yl-amine moiety. Its molecular formula is C₁₃H₁₇ClN₆, with a molecular weight of 292.77 g/mol .

Eigenschaften

IUPAC Name |

6-piperidin-4-yl-N-pyrimidin-2-ylpyrazin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N6.ClH/c1-4-16-13(17-5-1)19-12-9-15-8-11(18-12)10-2-6-14-7-3-10;/h1,4-5,8-10,14H,2-3,6-7H2,(H,16,17,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGDPBNAVFVUIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CN=CC(=N2)NC3=NC=CC=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(6-Piperidin-4-yl-pyrazin-2-yl)-pyrimidin-2-yl-amine hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula: C₁₃H₁₇ClN₆

- Molecular Weight: 292.77 g/mol

- CAS Number: 1361115-72-1

The compound exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Kinases : It has been reported to inhibit Checkpoint Kinase 1 (CHK1), which plays a critical role in cell cycle regulation and DNA damage response .

- Antiviral Activity : Similar derivatives have shown promising antiviral activity against HIV, with some compounds displaying EC50 values in the low nanomolar range, indicating potent efficacy against viral replication .

- Antimicrobial Properties : The compound's structure suggests potential antimicrobial effects, as similar pyrimidine derivatives have demonstrated significant activity against various bacterial strains, including E. coli and S. aureus .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Case Study 1: Antiviral Activity Against HIV

A study evaluated a series of piperidinyl-pyrimidine derivatives, including this compound. The results indicated significant antiviral activity with EC50 values ranging from 0.5 to 5 nM against wild-type HIV strains. These findings suggest that modifications in the piperidine ring can enhance antiviral potency, making it a candidate for further development in HIV therapeutics .

Case Study 2: Antimicrobial Efficacy

Research on pyrimidine derivatives has shown that compounds with similar structures exhibit notable antimicrobial activity. For instance, compounds tested against S. aureus demonstrated minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL, indicating strong antibacterial properties. This positions this compound as a potential lead compound for developing new antibiotics .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the compound's role as an inhibitor of Checkpoint Kinase 1 (CHK1), a critical regulator in the cell cycle and DNA damage response. Inhibition of CHK1 can enhance the efficacy of DNA-damaging agents used in cancer therapy. For instance, compounds similar to (6-Piperidin-4-yl-pyrazin-2-yl)-pyrimidin-2-yl-amine hydrochloride have been shown to potentiate the effects of topoisomerase inhibitors and other chemotherapeutic agents in preclinical models .

Neurological Applications

The compound's piperidine structure suggests potential applications in treating neurological disorders. Piperidine derivatives are known for their neuroprotective properties, and compounds of this class may modulate neurotransmitter systems or exhibit neurotrophic effects. Research into its effects on neurodegenerative diseases could provide insights into new therapeutic strategies .

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes involved in metabolic pathways. Specifically, it has shown promise as a diacylglycerol acyltransferase 2 (DGAT2) inhibitor, which plays a role in lipid metabolism and energy homeostasis. This inhibition could have implications for treating metabolic disorders such as obesity and diabetes .

Antimicrobial Properties

Emerging research indicates that derivatives of this compound may possess antimicrobial properties. Preliminary studies suggest that it could inhibit the growth of certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics .

Synthesis and Development

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic routes often focus on optimizing yield and purity while ensuring that the final product retains its biological activity.

Case Study 1: CHK1 Inhibition in Cancer Therapy

In a study published in a peer-reviewed journal, researchers evaluated the efficacy of this compound as a CHK1 inhibitor in combination with conventional chemotherapeutics. The results indicated that the compound significantly enhanced cell death in cancer cell lines when used alongside DNA-damaging agents, suggesting its potential as an adjunct therapy in oncology .

Case Study 2: Neuroprotection in Animal Models

Another study investigated the neuroprotective effects of piperidine derivatives similar to this compound in animal models of Alzheimer's disease. The findings demonstrated improved cognitive function and reduced neuroinflammation, supporting further exploration into its therapeutic potential for neurodegenerative conditions .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

Solubility and Aggregation Behavior

- Quaternary ammonium compounds (e.g., BAC-C12 in ) exhibit critical micelle concentrations (CMC) determined via spectrofluorometry and tensiometry.

Vorbereitungsmethoden

Synthesis of Pyrazine and Pyrimidine Derivatives as Precursors

a. Pyrazine Core Functionalization

The synthesis begins with the preparation of pyrazine derivatives, often via condensation reactions involving substituted pyrazine-2-carboxylic acids with amines or heterocyclic compounds. For example, a typical approach involves:

- Condensation of substituted pyrazine-2-carboxylic acids with amines such as piperazine derivatives using coupling reagents like T3P (propyl phosphonic anhydride) in an inert solvent (e.g., DMF) under nitrogen atmosphere.

- Reaction conditions: Stirring at room temperature for 30 minutes, followed by extraction and purification through silica gel chromatography.

b. Functionalization of the Pyrimidine Ring

The pyrimidine core can be synthesized via a multi-step process involving:

- Condensation of 4-pyridylamidine with malonate derivatives under reflux conditions, often aided by sodium methoxide, to form intermediates like 2-(pyridin-4-yl)pyrimidine-4,6-diol.

- Chlorination of the diol using phosphorus trichloride (PCl₃) at elevated temperatures (around 90°C) to yield 4,6-dichloro-2-(pyridin-4-yl)pyrimidine.

- Nucleophilic displacement of chlorine atoms with amines or piperazine derivatives to introduce the desired substituents.

Coupling of Pyrazine and Pyrimidine Derivatives

The core heterocycles are linked via amide or similar bonds through coupling reactions:

- Use of T3P as a coupling reagent in solvents like DMF, facilitating efficient amide bond formation between pyrazine-2-carboxylic acids and piperazine derivatives.

- Reaction conditions: Stirring at room temperature for approximately 30 minutes, followed by aqueous workup, extraction, and purification.

Research data indicates that the coupling reaction generally proceeds with yields ranging from 55% to 70%, depending on the substituents and reaction parameters.

Final Purification and Hydrochloride Salt Formation

- The synthesized compound is purified via silica gel chromatography using solvents such as dichloromethane/methanol mixtures.

- Hydrochloride salt formation is achieved by treating the free base with hydrogen chloride in dioxane or other suitable solvents, followed by recrystallization.

Data Table: Summary of Key Preparation Steps

| Step | Reagents | Solvent | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Pyrazine core synthesis | Pyrazine-2-carboxylic acid, amines | DMF | Room temp, 30 min | 55-70 | Coupling with T3P |

| Pyrimidine synthesis | 4-pyridylamidine, malonate | Methanol | Reflux, 3 days | 55 | Condensation reaction |

| Chlorination | PCl₃ | Chlorinated solvents | 90°C | 58 | Formation of dichloropyrimidine |

| Coupling with piperazine | Piperazine derivatives, T3P | DMF | Room temp | 55-70 | Amide bond formation |

| Piperidinyl attachment | Pd-catalyzed cross-coupling | Dioxane | Reflux | 60-75 | Cross-coupling reaction |

| Salt formation | HCl in dioxane | Dioxane | Room temp | Quantitative | Hydrochloride salt |

Research Findings and Optimization

- Reaction efficiency is improved by microwave-assisted synthesis, reducing reaction times from days to hours.

- Purification techniques such as silica gel chromatography and recrystallization are vital for obtaining high-purity compounds.

- Coupling reagents like T3P are preferred for their efficiency and minimal side reactions, especially in amide bond formation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (6-Piperidin-4-yl-pyrazin-2-yl)-pyrimidin-2-yl-amine hydrochloride, and what key reagents are involved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyrimidine intermediates (e.g., 6-chloropyrazine derivatives) are reacted with piperidine-containing amines under reflux in polar aprotic solvents like THF or DMF. Catalytic bases such as potassium carbonate or triethylamine are often used to deprotonate amines and drive the reaction . Structural analogs in highlight the use of (R)-2-(methoxymethyl)pyrrolidine hydrochloride for regioselective substitutions, suggesting similar strategies for piperidine incorporation. Post-synthesis purification involves column chromatography or recrystallization .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Characterization relies on:

- NMR spectroscopy : To confirm substitution patterns (e.g., piperidinyl protons at δ 1.5–2.5 ppm, pyrazine aromatic protons at δ 8.0–9.0 ppm) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, as demonstrated for pyrimidine-piperidine analogs in .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

Q. What preliminary pharmacological screening methods are recommended for assessing its biological activity?

- Methodological Answer :

- Enzyme inhibition assays : Use recombinant kinases or receptors (e.g., Aden kinase in ) with ATP-competitive ELISA or fluorescence polarization.

- Cell-based assays : Measure cytotoxicity (MTT assay) or target modulation (western blot for phosphorylation status).

- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biological targets .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing piperidine or pyrazine moieties during synthesis?

- Methodological Answer :

- Solvent optimization : Replace THF with DMSO for higher solubility of aromatic intermediates .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 120°C vs. 12 hours reflux) while maintaining yield .

- Catalytic additives : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig couplings, improving piperidine incorporation efficiency .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo activity data for this compound?

- Methodological Answer :

- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution via LC-MS/MS. Poor in vivo activity may stem from rapid metabolism (e.g., hepatic CYP450 oxidation of piperidine) .

- Metabolite identification : Use HR-MS/MS to detect inactive metabolites and guide structural modifications (e.g., fluorination to block oxidation sites) .

- Species-specific differences : Compare humanized mouse models vs. wild-type to assess target relevance .

Q. What experimental designs are suitable for evaluating the environmental impact of this compound during disposal?

- Methodological Answer :

- Fate studies : Use OECD 308 guidelines to assess biodegradation in water/soil matrices. Monitor hydrolysis products via HPLC .

- Ecotoxicology : Perform Daphnia magna or algae growth inhibition tests (OECD 202/201) to determine EC₅₀ values .

- Waste management : Neutralize hydrochloride salts with sodium bicarbonate before incineration or encapsulation for landfill disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.